1-Methyl-4-propan-2-ylbenzene;ruthenium(2+);tetrachloride
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Description
1-Methyl-4-propan-2-ylbenzene;ruthenium(2+);tetrachloride is a useful research compound. Its molecular formula is C20H28Cl4Ru2 and its molecular weight is 612.4 g/mol. The purity is usually 95%.
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Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for 1-Methyl-4-propan-2-ylbenzene;ruthenium(2+);tetrachloride involves the reaction of 1-Methyl-4-propan-2-ylbenzene with ruthenium(2+) chloride to form the desired product. The reaction is carried out in the presence of a suitable solvent and under appropriate reaction conditions.
Starting Materials
1-Methyl-4-propan-2-ylbenzene, Ruthenium(2+) chloride
Reaction
Step 1: Dissolve 1-Methyl-4-propan-2-ylbenzene in a suitable solvent such as dichloromethane or chloroform., Step 2: Add ruthenium(2+) chloride to the reaction mixture and stir the mixture for several hours at room temperature., Step 3: After completion of the reaction, filter the mixture to remove any solid impurities., Step 4: Concentrate the filtrate under reduced pressure to obtain the desired product, 1-Methyl-4-propan-2-ylbenzene;ruthenium(2+);tetrachloride.
properties
IUPAC Name |
1-methyl-4-propan-2-ylbenzene;ruthenium(2+);tetrachloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C10H14.4ClH.2Ru/c2*1-8(2)10-6-4-9(3)5-7-10;;;;;;/h2*4-8H,1-3H3;4*1H;;/q;;;;;;2*+2/p-4 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAXRNWSASWOFOT-UHFFFAOYSA-J |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)C.CC1=CC=C(C=C1)C(C)C.[Cl-].[Cl-].[Cl-].[Cl-].[Ru+2].[Ru+2] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28Cl4Ru2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
612.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-4-propan-2-ylbenzene;ruthenium(2+);tetrachloride | |
CAS RN |
52462-29-0 |
Source
|
Record name | Bis(dichloro(η6-p-cymene)ruthenium) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=52462-29-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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